4-氨基肉桂酸

描述

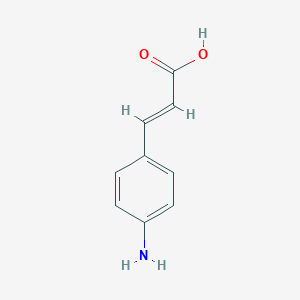

4-Aminocinnamic acid is a chemical compound that serves as a building block in the synthesis of various organic materials, including liquid crystal compounds and luminescent materials. The research on this compound has led to the development of substances with potential applications in electronic displays and optical devices.

Synthesis Analysis

The synthesis of derivatives of 4-aminocinnamic acid has been explored in the context of liquid crystal properties. Specifically, the synthesis of 4-alkoxybenzylidene-4'-aminocinnamic acid 1-trifluoromethylalkyl esters, also known as the ABACT series, has been reported. These compounds were synthesized to investigate their potential as liquid crystal materials, which are crucial for the development of electronic displays and other technologies .

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the ABACT series plays a significant role in their properties and potential applications. The presence of the trifluoromethylalkyl ester group in these compounds is particularly noteworthy as it can influence the liquid crystalline behavior. The molecular configuration, specifically the (Z)-configuration, has been confirmed using two-dimensional spectroscopy in related compounds derived from azidocinnamic acid, which suggests a level of structural specificity that can affect the physical properties of these materials .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of derivatives of 4-aminocinnamic acid often include the reaction of aromatic isocyanates with phosphazenes derived from azidocinnamic acid amides. This method has been utilized to create 2-amino-4-arylidene-1H-imidazol-5(4H)-ones, which exhibit spectral-luminescent properties. These reactions are crucial for tailoring the properties of the compounds for specific applications, such as luminescent materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of the ABACT series have been characterized using various techniques. Some of the synthesized compounds exhibit smectic phases, which are a type of liquid crystal phase important for display technologies. These phases were identified using optical and electro-optic techniques, along with X-ray diffraction studies. Additionally, some compounds showed crystalline polymorphism, which refers to the ability of a substance to exist in more than one form or crystal structure. This polymorphism can have significant implications for the material's stability, solubility, and other physical properties .

科学研究应用

3. Bio-Based Polyimides

- Application Summary: 4-Aminocinnamic acid is used in the synthesis of bio-based polyimides (PIs). These PIs are high-performance polymers that have found applications in many advanced technology industries, such as aviation, spaceflight, microelectronics, composite materials, automotive, packaging industries, or separation membranes .

- Methods of Application: Bio-available aromatic diamines were derived from genetically manipulated Escherichia coli, through a photodimer of an aromatic amino acid, namely 4-aminocinnamic acid. This was produced by the fermentation and bioconversion of the genetically engineered microorganism from glucose via 4-aminophenylalanine .

- Results or Outcomes: The resulting bio-based PIs retain a combination of high-performance characteristics, or even bring some novel, enhanced features to the field .

4. Synthesis of Fully Bio-Based Poly(Amic Acid)

- Methods of Application: The obtained mellophanic dianhydride is used to synthesize the fully bio-based poly(amic acid) using 4-aminocinnamic acid dimer as the bio-based aromatic diamine monomer .

5. Anti-Inflammatory and Anti-Cancer Effects

- Application Summary: 4-Aminocinnamic acid hydrochloride, commonly referred to as 4-ACA, is a synthetic compound extensively utilized in various scientific research applications. Its unique properties enable it to exert both anti-inflammatory and anti-cancer effects through the inhibition of specific enzymes .

6. Liver Fibrosis Treatment

安全和危害

属性

IUPAC Name |

(E)-3-(4-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLPMPPNHIACPD-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870966 | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminocinnamic acid | |

CAS RN |

2393-18-2, 17570-30-8 | |

| Record name | p-Aminocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2393-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)